3-Hydroxyisoquinoline-4-carbonitrile

Description

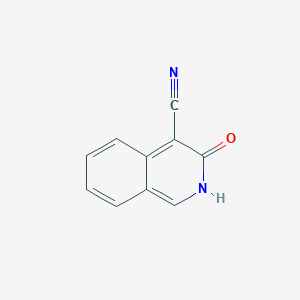

The compound 3-Hydroxyisoquinoline-4-carbonitrile represents a fascinating, functionalized member of the isoquinoline (B145761) family. Its structure is characterized by a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with a nitrogen atom at position 2. The substituents at positions 3 (hydroxyl) and 4 (carbonitrile) bestow upon it a unique electronic and chemical profile, making it a target of interest for synthetic chemists. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the isoquinoline framework suggests a rich and complex reactivity, opening avenues for further chemical exploration and derivatization.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆N₂O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C#N |

| Molecular Weight | 170.17 g/mol |

| Parent Compound | Isoquinoline |

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry and organic synthesis. thermofisher.comchemistry-reaction.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. researchgate.net The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a challenging and attractive target for synthetic organic chemists. thermofisher.com

Found in numerous natural products, particularly alkaloids like papaverine (B1678415) and berberine, the isoquinoline core exhibits a wide spectrum of pharmacological activities. organicreactions.orgnih.gov These include anticancer, antimicrobial, anti-inflammatory, and anesthetic properties. chemistry-reaction.comresearchgate.net Consequently, the development of efficient and sustainable synthetic methods for constructing and functionalizing the isoquinoline framework remains an area of intense research interest. thermofisher.com Modern synthetic approaches, including transition metal-catalyzed reactions and multi-component reactions, are continually being developed to access diverse isoquinoline derivatives. chemistry-reaction.combldpharm.com

The introduction of both a hydroxyl (-OH) and a cyano (-CN) group onto the isoquinoline scaffold, as seen in this compound, creates a molecule with significant potential for further chemical modification and study. The hydroxyl group can act as a hydrogen bond donor and can be alkylated or acylated, while the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

While extensive research specifically on this compound is not widely published, the importance of its constituent parts can be inferred from related structures. For instance, the synthesis of 3-hydroxyquinolines and their carbonitrile derivatives is an active area of research, highlighting the interest in these functional group combinations on similar heterocyclic systems. rsc.orgsigmaaldrich.com Furthermore, a closely related saturated derivative, 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is available commercially, indicating its use as a building block in synthetic chemistry. bldpharm.com The study of such compounds allows researchers to explore structure-activity relationships and to develop new molecules with tailored electronic and biological properties.

The synthesis of the isoquinoline ring system has a rich history dating back over a century. Several classic name reactions have been fundamental to accessing this scaffold, and their principles can be extended to the synthesis of substituted derivatives like isoquinoline carbonitriles.

The Bischler-Napieralski reaction , discovered in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgorganic-chemistry.org This intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) typically yields 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding aromatic isoquinolines. wikipedia.orgnrochemistry.com The reaction proceeds through an electrophilic aromatic substitution, and its success is often dependent on the presence of electron-donating groups on the aromatic ring. nrochemistry.com

Another foundational method is the Pomeranz-Fritsch reaction , also reported in 1893. thermofisher.comwikipedia.org This acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base formed from an aromatic aldehyde and an aminoacetal) provides a direct route to isoquinolines. chemistry-reaction.comwikipedia.org This method is particularly valuable as it can produce isoquinolines with substitution patterns that are difficult to achieve through other routes. organicreactions.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its versatility. thermofisher.com

These historical methods, originally developed for simpler isoquinolines, laid the groundwork for the synthesis of more complex derivatives. To synthesize a molecule like this compound, one would envision starting with appropriately substituted precursors. For example, a substituted phenylacetonitrile (B145931) could potentially be elaborated and cyclized using principles derived from these classical reactions to introduce the cyano group at the C4 position. The continued refinement of these and other synthetic strategies is crucial for accessing complex heterocyclic molecules for scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,6H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMMRKUWXVNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C(=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyisoquinoline 4 Carbonitrile and Analogs

Direct Synthetic Routes to 3-Hydroxyisoquinolines

The construction of the 3-hydroxyisoquinoline (B109430) scaffold is a pivotal step in the synthesis of the target molecule. Various strategies have been devised to achieve this, ranging from classical condensation reactions to modern metal-catalyzed processes.

Aryne Acyl-Alkylation/Condensation Procedures

A notable and expedient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation sequence. researchgate.netcaltech.edursc.org This approach utilizes readily available β-ketoesters as starting materials. The reaction proceeds through the insertion of an aryne, generated from a silyl (B83357) aryl triflate, into the β-ketoester. The resulting intermediate then undergoes an in-situ condensation with an ammonia (B1221849) source, such as aqueous ammonia, to furnish the 3-hydroxyisoquinoline ring system. caltech.edu

This method offers a significant advantage in its efficiency, enabling the construction of the bicyclic aromatic structure in just two steps from commercially available carboxylic acids when combined with a one-step synthesis of the β-ketoester substrate. researchgate.netcaltech.edu The versatility of this procedure is demonstrated by its applicability to various substituted arynes and even cyclohexyne, providing access to a range of 3-hydroxyisoquinoline analogs. caltech.edu

Table 1: Synthesis of 3-Hydroxyisoquinolines via Aryne Acyl-Alkylation/Condensation

| Entry | β-Ketoester Substrate | Aryne Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl 2-methyl-3-oxobutanoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Methyl-3-hydroxyisoquinoline | 84 |

| 2 | Ethyl 3-oxo-3-phenylpropanoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-3-hydroxyisoquinoline | 75 |

| 3 | Ethyl 3-cyclohexyl-3-oxopropanoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Cyclohexyl-3-hydroxyisoquinoline | 68 |

Data sourced from a study on one-pot aryne acyl-alkylation/condensation procedures. caltech.edu

Condensation Reactions Utilizing β-Ketoesters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-ketoesters, which are key precursors in various synthetic routes to 3-hydroxyisoquinolines. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org In a typical Claisen condensation, an ester with α-hydrogens acts as a nucleophile, attacking another ester molecule to form a β-ketoester. nih.govnih.govorganic-chemistry.org Crossed Claisen condensations, involving two different esters, are also possible, particularly when one of the esters lacks α-hydrogens to prevent self-condensation. nih.govnih.gov

These β-ketoesters can then be employed in subsequent cyclization reactions to form the 3-hydroxyisoquinoline core. For instance, the copper-catalyzed reaction of 2-halobenzylamines with β-ketoesters leads to the formation of 1,2-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single, convergent step, often with high atom economy. Several MCRs have been developed for the synthesis of the broader isoquinoline (B145761) family. For example, a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN) provides a facile and highly selective route to densely functionalized isoquinolines through an N-atom transfer and a [3 + 2 + 1] cyclization. Another approach involves the rhodium(III)-catalyzed one-pot reaction of aryl ketones, hydroxylamine, and an internal alkyne, which proceeds via C-H bond activation of an in-situ generated oxime to yield multisubstituted isoquinolines.

While direct MCRs leading to 3-hydroxyisoquinoline-4-carbonitrile are not extensively documented, the existing strategies for isoquinoline synthesis offer a promising platform for the development of such targeted reactions.

Cyclization Approaches for Isoquinoline Core Formation

A variety of cyclization strategies have been established for the formation of the isoquinoline ring system. The Bischler-Napieralski reaction, a classical method, involves the cyclization of β-phenylethylamides to 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. Microwave-assisted Bischler-Napieralski reactions have been shown to be effective for generating libraries of substituted isoquinolines.

More contemporary methods include the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization to afford isoquinolines in high yields. Additionally, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines, tolerating a range of functional groups. The reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine donors can also yield 4-iodoisoquinolines, providing a handle for further functionalization.

Approaches for Carbonitrile Group Installation

The introduction of the carbonitrile group at the C4 position of the isoquinoline ring is a critical step in the synthesis of the target compound. This can potentially be achieved through direct cyanation of a pre-formed isoquinoline or by incorporating the cyano group into one of the starting materials prior to cyclization.

Incorporation of Cyano-containing Precursors

A direct and efficient strategy for the synthesis of isoquinoline carbonitriles involves the use of starting materials that already contain the cyano group. This approach ensures the presence of the nitrile functionality in the final product without the need for a separate cyanation step.

One notable method involves the [3+2] cycloaddition reaction between in situ generated (iso)quinolinium ylides and fumaronitrile. nih.gov In this process, the ylides act as 1,3-dipoles that react with the dicyano-alkene (fumaronitrile) to form cyano-substituted pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov While this builds a fused system, it demonstrates the principle of incorporating a cyano-containing building block to construct a complex isoquinoline derivative. nih.gov

Another powerful technique is the Strecker reaction, which provides a concise route to α-cyano tetrahydroisoquinolines that feature a quaternary center. nih.gov By employing a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), this reaction facilitates the cyanation of a prochiral iminium intermediate, directly installing the nitrile group into the heterocyclic core. nih.gov This method is particularly valuable for creating precursors that can be later aromatized to the desired isoquinoline.

Furthermore, the use of 2-(2-oxo-2-arylethyl)benzonitriles as precursors offers a metal-free pathway to aminated isoquinolines, which are close analogs of the target compound. rsc.org In this atom-economical approach, the benzonitrile (B105546) derivative undergoes a regioselective reaction with various primary or secondary amines in an aqueous medium to construct the aminated isoquinoline framework. rsc.org

Catalytic Methodologies in Isoquinoline Carbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering mild, efficient, and selective routes to complex molecules. The synthesis of isoquinoline carbonitriles has greatly benefited from the development of various transition-metal-catalyzed and metal-free catalytic systems.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts are particularly effective in promoting annulation reactions to construct the isoquinoline core. A significant development is the rhodium-catalyzed [3+2] annulation of 2-cyanophenylboronic acid with alkynes or alkenes. nih.gov In this reaction, the 2-cyanophenylboronic acid serves as a three-carbon component, and the isoquinoline skeleton is assembled through an intramolecular nucleophilic addition of an organorhodium(I) intermediate to the cyano group. nih.gov

Another versatile rhodium-catalyzed method is the oxidative cross-coupling and cyclization of aryl aldimines with internal alkynes. This process yields 3,4-disubstituted isoquinolines with high regioselectivity under relatively mild conditions. acs.org Mechanistic studies suggest that the key C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.org Additionally, rhodium(III) catalysts have been used for the C-H activation and annulation of substrates like N-hydroxyoximes with alkynes, providing access to a range of isoquinoline derivatives. researchgate.net

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysis is a cornerstone of C-C bond formation in organic synthesis, and its application in constructing isoquinolines is well-established. rsc.orgnih.gov A highly relevant strategy for synthesizing analogs of this compound is the palladium-catalyzed α-arylation of enolates. nih.gov This method involves the coupling of an enolate, derived from a precursor like tert-butyl cyanoacetate, with an ortho-functionalized aryl halide. The resulting intermediate, a protected 1,5-dicarbonyl moiety, can then be cyclized with a source of ammonia to furnish the isoquinoline ring. nih.gov This approach is highly regioselective and allows for the synthesis of C4-functionalized 3-aminoisoquinolines, which can be readily converted to their 3-hydroxy counterparts. nih.gov

The versatility of palladium catalysis is further demonstrated in the C-H bond activation and subsequent intramolecular oxygen atom transfer of isoquinoline N-oxides, leading to C1-benzoyl isoquinolines. rsc.org Although this method targets the C1 position, it underscores the power of palladium to facilitate complex transformations on the isoquinoline core. rsc.org

Copper-Promoted Cycloaddition Reactions

Copper catalysts offer an economical and effective alternative for synthesizing isoquinoline derivatives. An environmentally friendly method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This reaction proceeds without the need for organic solvents or other additives and can selectively produce either isoquinolines or isoquinoline N-oxides depending on the structure of the oxime precursor. nih.gov

Copper(I) has also been shown to promote the cycloaddition of existing isoquinoline-3-carbonitrile with ketones. rsc.org This demonstrates the utility of copper in the further functionalization of the isoquinoline carbonitrile scaffold. The reaction mechanism is believed to proceed through the formation of an intermediate complex involving the copper catalyst, the nitrile, and the ketone. rsc.org

Metal-Free Catalysis in Isoquinoline Synthesis

The development of metal-free catalytic systems is a significant goal in green chemistry. An efficient metal- and additive-free protocol has been reported for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile. rsc.org This reaction proceeds in water and demonstrates high regioselectivity and functional group tolerance, making it a highly sustainable method. rsc.org

Another metal-free approach involves the C-4 alkylation of isoquinolines using an acid catalyst. nih.govacs.org In this procedure, the isoquinoline is activated by an acid and reacts with an electrophile, such as a vinyl ketone, to introduce a substituent at the C-4 position while retaining the aromaticity of the ring. nih.govacs.org This method provides a straightforward way to functionalize the isoquinoline core without the use of transition metals.

Regioselective and Stereoselective Synthesis of Isoquinoline Derivatives

Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of functional groups is critical in the synthesis of complex bioactive molecules. Several methods have been developed to achieve this control in the context of the isoquinoline framework.

Regioselectivity is exemplified by the stepwise functionalization of tetrahydroisoquinoline derivatives. By using different catalysts, such as ruthenium and palladium, specific C-H bonds can be targeted to introduce various substituents at the C4-position with high selectivity. acs.org Another strategy for achieving regioselectivity is through a silver-catalyzed cascade addition/cyclization that proceeds via a 1,5-hydrogen atom transfer (HAT) process, enabling the formation of isoquinolinonediones. rsc.org

Stereoselectivity is often achieved using chiral catalysts or auxiliaries. An efficient and modular stereoselective synthesis of highly functionalized tetrahydroisoquinolines has been developed using a direct Pictet-Spengler cyclization. thieme-connect.de This reaction, which uses inexpensive sulfuric acid as a catalyst, condenses a chiral β-phenylethylamine derivative with an aldehyde to form the tetrahydroisoquinoline product with a high degree of diastereoselectivity. thieme-connect.de Such stereocontrolled methods are crucial for the synthesis of enantiomerically pure isoquinoline-based ligands and pharmaceutical agents.

Control of Substitution Patterns

The precise placement of substituents on the isoquinoline core is critical for modulating the biological activity of its derivatives. A key strategy for accessing the this compound framework involves the Thorpe-Ziegler cyclization. This reaction utilizes the intramolecular condensation of dinitriles to form an enamine, which can then tautomerize to the more stable enaminonitrile or, upon hydrolysis, yield a cyclic ketone. wikipedia.org

A plausible synthetic route to this compound commences with a substituted o-tolunitrile, such as 2-(cyanomethyl)benzonitrile. Base-catalyzed intramolecular cyclization of this dinitrile would theoretically lead to 3-aminoisoquinoline-4-carbonitrile. Subsequent hydrolysis of the 3-amino group could then furnish the desired this compound. The 3-hydroxyisoquinoline exists in tautomeric equilibrium with its keto form, isoquinolin-3(2H)-one.

The Thorpe-Ziegler reaction is a powerful tool for constructing five- and six-membered rings and has been applied to the synthesis of various carbocyclic and heterocyclic systems. The reaction is conceptually related to the Dieckmann condensation. wikipedia.org

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 2-(cyanomethyl)benzonitrile |  | Dinitrile precursor for Thorpe-Ziegler cyclization |

| 3-Aminoisoquinoline-4-carbonitrile |  | Intermediate formed from cyclization |

| This compound |  | Target compound via hydrolysis |

Asymmetric Synthesis Approaches for Isoquinoline Derivatives

While direct asymmetric synthesis of this compound has not been extensively reported, various strategies for the asymmetric synthesis of isoquinoline derivatives can be adapted. These methods are crucial for obtaining enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.

One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, a chiral amine can be reacted with a suitable precursor to form a diastereomeric intermediate, which can then be separated and converted to the desired enantiomerically pure isoquinoline derivative.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. This includes methods like asymmetric hydrogenation of a C=N or C=C bond in a prochiral isoquinoline precursor.

Synthetic Modifications from Precursor Isoquinoline Scaffolds

Functionalization of Existing Isoquinoline Rings

The functionalization of a pre-formed isoquinoline ring is a versatile strategy for accessing a wide range of analogs. For the synthesis of this compound, a key transformation would be the introduction of a cyano group at the C4 position of a 3-hydroxyisoquinoline precursor.

This could potentially be achieved through electrophilic cyanation reactions. However, the electron-rich nature of the 3-hydroxyisoquinoline ring might lead to challenges with regioselectivity. Alternatively, a pre-functionalized isoquinoline, such as one bearing a halogen at the C4 position, could undergo nucleophilic substitution with a cyanide salt.

Another approach involves the synthesis of 3-amino-4-cyano-3-pyrrolines and their subsequent hydrolysis to 3-pyrrolidones. rsc.org While this applies to a different heterocyclic system, the principle of converting an enaminonitrile to a keto-like group is relevant. This suggests that if 3-aminoisoquinoline-4-carbonitrile can be synthesized, its hydrolysis could provide the target this compound.

Rearrangement-Based Syntheses (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-established method for the isomerization of certain nitrogen-containing heterocycles. nih.gov This reaction typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to a rearranged scaffold.

While a direct application of the Dimroth rearrangement to produce this compound is not immediately apparent from existing literature, it represents a potential, albeit complex, avenue for synthesis. For example, a suitably substituted pyrimidine (B1678525) or triazole derivative could potentially be rearranged to form the isoquinoline core. The feasibility of such a strategy would depend on the availability of the appropriate starting materials and the favorability of the rearrangement pathway.

Reaction Mechanisms and Reactivity Studies of 3 Hydroxyisoquinoline 4 Carbonitrile Systems

Mechanistic Investigations of Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline core of 3-hydroxyisoquinoline-4-carbonitrile can be achieved through various synthetic strategies, each with its own distinct mechanistic underpinnings. These include nucleophilic addition pathways, cycloaddition reactions, C-H functionalization, and cascade or domino reaction sequences.

Nucleophilic Addition Pathways

Nucleophilic addition reactions represent a fundamental approach to the synthesis of the isoquinoline framework. In the context of isoquinoline synthesis, nucleophiles typically attack the electrophilic carbon atoms of the precursor molecules. For instance, the addition of a nucleophile to the carbon at position 1 of an isoquinoline precursor is a common strategy. quimicaorganica.orgshahucollegelatur.org.in The reaction of o-cyanoalkenes with organolithium reagents exemplifies a nucleophilic addition pathway for the synthesis of isoquinolines. researchgate.net Similarly, the addition of a nitrite (B80452) nucleophile to a quaternized isoquinoline derivative can be a key step. iust.ac.ir

The regioselectivity of nucleophilic addition can be influenced by various factors, including the nature of the nucleophile and the presence of activating or directing groups on the substrate. acs.org For example, in isoquinoline-5,8-diones, the electronic demand of the system typically directs nucleophilic attack to position 7. However, this regioselectivity can be switched by modifying the substrate, such as through the formation of an N-oxide, which redirects the attack to position 6. acs.org

Table 1: Regioselectivity of Nucleophilic Addition to Isoquinoline-5,8-diones

| Substrate | Nucleophile | Major Product (Position of Attack) |

| Isoquinoline-5,8-dione | Methylamine | 7-Methylaminoisoquinoline-5,8-dione |

| Isoquinoline-5,8-dione N-oxide | Methylamine | 6-Methylaminoisoquinoline-5,8-dione |

Cycloaddition Mechanisms

Cycloaddition reactions provide another powerful tool for the construction of the isoquinoline ring system. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated components. One notable example involves the 1,3-dipolar cycloaddition of azides onto alkenes, which can be a key step in the synthesis of isoquinoline derivatives. organic-chemistry.org

C-H Functionalization Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds, including isoquinolines. thieme-connect.deacs.org Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of these methods. organic-chemistry.orgacs.org

For example, Pd(II)-catalyzed cyclization of oximes with vinyl azides or the homocoupling of oximes can lead to the formation of substituted isoquinolines. acs.org In these reactions, the oxime functional group can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent cyclization. acs.org Another approach involves the iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes, which proceeds through a succession of benzylic sp3 C-H iodination, N-benzylation, amidation, and double sp2 C-H oxidation. rsc.orgrsc.org

Table 2: Catalysts and Conditions for C-H Functionalization in Isoquinoline Synthesis

| Catalyst | Reactants | Key Mechanistic Steps | Reference |

| Pd(OAc)2 | Oximes and vinyl azides | C-H activation, cyclization | acs.org |

| Cp*Co(III) | Benzimidates and alkynes | C-H alkenylation, annulation | acs.org |

| Iodine | Isoquinolines and methylarenes | sp3 C-H iodination, N-benzylation, amidation, sp2 C-H oxidation | rsc.orgrsc.org |

Cascade and Domino Reaction Mechanisms

A notable example is the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, which leads to the formation of isoindolin-1-ones. nih.gov This sequence involves deprotonation, nucleophilic addition, ring closure, and a Dimroth rearrangement. nih.gov Another example is the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives. This process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. nih.govrsc.org

Intramolecular Reactivity of Hydroxyl and Carbonitrile Groups

The hydroxyl and carbonitrile groups at the 3- and 4-positions of the isoquinoline ring, respectively, are not mere spectators but actively participate in the chemical behavior of the molecule. Their intramolecular interactions give rise to interesting phenomena such as proton transfer and tautomerism.

Proton Transfer and Tautomerism Phenomena

The 3-hydroxyisoquinoline (B109430) moiety can exist in equilibrium between two tautomeric forms: the hydroxy (lactim) form and the keto (lactam) form. rsc.org The position of this equilibrium is sensitive to the solvent environment. rsc.org In non-hydroxylic solvents like diethyl ether, the lactim form of 3-hydroxyisoquinoline is favored, while in water, the lactam tautomer predominates. rsc.org

This prototropic tautomerism involves the transfer of a proton between the oxygen and nitrogen atoms of the heterocyclic ring. nih.gov The relative stability of the tautomers can be influenced by substituents on the isoquinoline ring. For instance, theoretical calculations have shown that for 1-hydroxyisoquinoline, the keto tautomer is more favorable. flinders.edu.au The study of proton transfer in such systems is crucial as it can influence the molecule's spectroscopic properties and reactivity. beilstein-journals.orgnih.gov

Table 3: Tautomeric Forms of 3-Hydroxyisoquinolines in Different Solvents

| Compound | Solvent | Predominant Tautomeric Form |

| 3-Hydroxyisoquinoline | Diethyl Ether | Lactim (Hydroxy) |

| 3-Hydroxyisoquinoline | Water | Lactam (Keto) |

| 1-Chloro-3-hydroxyisoquinoline | Common Solvents | Lactim (Hydroxy) |

Studies on Intramolecular Hydrogen Bonding

This internal hydrogen bond is analogous to those observed in other ortho-substituted heterocyclic systems, such as in certain aryl imines bearing an ortho-hydroxyl group, where the hydrogen bond activates the C=N bond. nih.gov The interaction in this compound fixes the hydroxyl proton in the plane of the aromatic ring system, leading to a more planar and rigid structure. This is comparable to the intramolecular hydrogen bonds in 2-hydroxybenzoic acid, where the interaction between adjacent hydroxyl and carboxyl groups affects the molecule's physical properties. chemistryguru.com.sg The strength of such O-H···O hydrogen bonds can range from 1.1 to 8.3 kcal/mol, and this stabilization can be influenced by cooperative interactions within the molecule. nih.gov The presence of this bond reduces the ability of the hydroxyl group and the ring nitrogen to participate in intermolecular hydrogen bonding, which can affect properties like solubility and crystal packing.

Intermolecular Reactivity and Transformation Reactions

The this compound molecule possesses three main centers of reactivity: the acidic hydroxyl group, the electrophilic carbonitrile group, and the isoquinoline ring system itself. This allows for a diverse range of chemical transformations.

The phenolic hydroxyl group at the C-3 position is a key site for derivatization, allowing for the modulation of the molecule's properties. These reactions typically involve the nucleophilic attack of the hydroxyl oxygen on an electrophilic reagent. Common derivatization strategies target this functional group to enhance analytical detection or to serve as a key step in the synthesis of more complex molecules. researchgate.netresearchgate.net

Key derivatization reactions include:

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding ester. This is a common strategy for protecting the hydroxyl group or introducing specific functionalities. nih.gov

O-Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents like dimethyl sulfate (B86663) produces the corresponding ether.

O-Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl), converts the hydroxyl group into a silyl (B83357) ether. researchgate.net This is often done to increase volatility for gas chromatography analysis.

Table 1: Common Derivatization Reactions for the Hydroxyl Group

| Reaction Type | Reagent Example | Product Formed |

|---|---|---|

| O-Acylation | Benzoyl chloride | 3-(Benzoyloxy)isoquinoline-4-carbonitrile |

| O-Etherification | Methyl iodide | 3-Methoxyisoquinoline-4-carbonitrile |

The carbonitrile (nitrile) group at the C-4 position is a versatile functional group that can undergo several important transformations, primarily through nucleophilic addition to the electrophilic carbon atom.

Hydrolysis: The most common reaction of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic (e.g., H₂SO₄, H₃O⁺ with heat) or basic (e.g., NaOH, H₂O with heat) conditions. transformationtutoring.comyoutube.com The reaction proceeds through an amide intermediate (3-hydroxyisoquinoline-4-carboxamide), which is subsequently hydrolyzed to 3-hydroxyisoquinoline-4-carboxylic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would yield (4-(aminomethyl)isoquinolin-3-ol). transformationtutoring.com

Reaction with Organometallics: Treatment with Grignard or organolithium reagents can convert the nitrile into a ketone after acidic workup. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 4-acetyl-3-hydroxyisoquinoline.

Table 2: Key Transformations of the Carbonitrile Group

| Reaction Type | Reagent(s) | Product Formed |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 3-Hydroxyisoquinoline-4-carboxylic acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)isoquinolin-3-ol |

The reactivity of the isoquinoline ring towards substitution is dictated by the electronic effects of the existing substituents. The hydroxyl group at C-3 is a powerful electron-donating, activating group, while the carbonitrile at C-4 is a strong electron-withdrawing, deactivating group.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring system itself is generally electron-deficient and less reactive towards electrophiles than benzene (B151609). However, the strongly activating -OH group directs incoming electrophiles to the ortho and para positions. The ortho C-4 position is blocked by the carbonitrile. Therefore, electrophilic attack is most likely to occur on the separate benzene ring of the isoquinoline system, primarily at the C-5 and C-8 positions, which are activated by the hydroxyl group through resonance. The deactivating effect of the nitrile group will make these reactions require more forcing conditions than on a more activated ring.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring within the isoquinoline system, further enhanced by the electron-withdrawing carbonitrile group, makes the molecule susceptible to nucleophilic attack. The C-1 position is a classic site for nucleophilic attack in isoquinolines (e.g., in the Chichibabin reaction). The presence of the C-4 carbonitrile group would further activate this position towards nucleophiles. It is also possible for strong nucleophiles to displace a suitable leaving group if one were present on the pyridine ring portion of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxybenzoic acid |

| Pyridine |

| Triethylamine |

| Dimethyl sulfate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) |

| 3-(Benzoyloxy)isoquinoline-4-carbonitrile |

| 3-Methoxyisoquinoline-4-carbonitrile |

| 3-(tert-Butyldimethylsilyloxy)isoquinoline-4-carbonitrile |

| 3-Hydroxyisoquinoline-4-carboxamide |

| 3-Hydroxyisoquinoline-4-carboxylic acid |

| Lithium aluminum hydride (LiAlH₄) |

| 4-(Aminomethyl)isoquinolin-3-ol |

| Methylmagnesium bromide |

| 4-Acetyl-3-hydroxyisoquinoline |

| 1-(3-Hydroxyisoquinolin-4-yl)ethan-1-one |

Computational and Theoretical Chemistry of 3 Hydroxyisoquinoline 4 Carbonitrile

Energetic and Stability Analyses of 3-Hydroxyisoquinoline-4-carbonitrile Systems

The energetic properties and relative stabilities of different forms of a molecule are critical for understanding its behavior. For this compound, this specific data is not documented in the scientific literature.

No published calculations for the enthalpy of formation of this compound could be located. This value is a key thermodynamic quantity that indicates the stability of a compound.

While the tautomerism of 3-hydroxyisoquinolines, in general, has been studied, specific computational data on the relative thermodynamic stabilities of the possible isomers and tautomers of this compound are not available. rsc.org Such studies are crucial for understanding which form of the molecule is most likely to exist under different conditions.

Free Energy Calculations for Reaction Pathways and Equilibria

Another powerful technique involves the use of path collective variables to compute the binding free energy of a ligand to a receptor. nih.gov This "geometrical route" maps the dissociation pathway of the ligand and calculates the potential of mean force along this path. nih.gov This method has been applied to determine the absolute binding free energy of inhibitors to enzymes like glycogen (B147801) synthase kinase-3 beta (GSK-3β). nih.gov

The following table provides a hypothetical example of calculated free energy data for a reaction involving this compound, illustrating the kind of information that can be obtained from such studies.

| Reaction Step | Reactant(s) | Product(s) | ΔG (kcal/mol) |

| Step 1 | This compound + Reagent A | Intermediate 1 | -5.2 |

| Step 2 | Intermediate 1 | Transition State 1 | +15.8 |

| Step 3 | Transition State 1 | Intermediate 2 | -10.1 |

| Step 4 | Intermediate 2 | Final Product + Byproduct B | -2.5 |

| Overall | This compound + Reagent A | Final Product + Byproduct B | -2.0 |

This table is illustrative and does not represent actual experimental data.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for the structural elucidation of molecules like this compound.

Density Functional Theory (DFT) is a widely used method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com By calculating the magnetic shielding tensors of nuclei within a molecule, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm or propose a structure. idc-online.comresearchgate.net

Different DFT functionals can be optimized for predicting proton (¹H) and carbon (¹³C) chemical shifts. idc-online.com For example, specific functionals have been developed to minimize the error between computed and experimental values for a range of molecules. idc-online.com These methods have proven effective in distinguishing between diastereomers and in the structural determination of complex natural products. idc-online.com The agreement between calculated and experimental chemical shifts can be excellent, with high correlation coefficients. idc-online.comresearchgate.net

Below is an interactive table showing a hypothetical comparison between experimentally observed and theoretically predicted ¹H NMR chemical shifts for this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H-1 | 8.52 | 8.49 | 0.03 |

| H-5 | 7.85 | 7.88 | -0.03 |

| H-6 | 7.63 | 7.61 | 0.02 |

| H-7 | 7.91 | 7.94 | -0.03 |

| H-8 | 8.15 | 8.12 | 0.03 |

| OH | 11.20 | 11.25 | -0.05 |

This table is illustrative and does not represent actual experimental data.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to calculate the IR and Raman spectra of molecules in complex environments, such as in solution or within a protein. nih.gov These calculations have been benchmarked against experimental data for various molecules and have shown good agreement, particularly for the vibrational signatures of key functional groups. nih.gov For instance, in studies of solvated molecules, computed Raman spectra have successfully reproduced the patterns of significant peaks observed experimentally. nih.gov

A hypothetical comparison of experimental and calculated vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3450 | 3445 | O-H stretch |

| ν(C≡N) | 2225 | 2230 | C≡N stretch |

| ν(C=C) | 1620 | 1615 | Aromatic C=C stretch |

| δ(C-H) | 1450 | 1455 | C-H bend |

This table is illustrative and does not represent actual experimental data.

Solvent Effects in Theoretical Chemical Processes

The solvent can have a significant impact on chemical reactions and molecular properties. Theoretical models have been developed to account for these solvent effects in computational studies.

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov This approach is computationally efficient and can provide accurate estimations of solvation free energies. nih.gov

The CPCM and its variants, like CPCM-X, have been developed to improve the accuracy of solvation effects in quantum mechanical calculations. nih.gov These models perform well across a range of systems and applications, including the calculation of hydration and non-aqueous solvation free energies. nih.gov For instance, the CPCM-A method has shown impressive performance in predicting the solvation free energy of anions in acetonitrile (B52724), with results comparable to more highly parameterized models. nih.gov Such models are crucial for accurately modeling reactions in solution. nih.gov

For processes where specific solute-solvent interactions, such as hydrogen bonding, are critical, explicit solvation models are employed. nih.govresearchgate.net In these models, a number of solvent molecules are explicitly included in the quantum mechanical calculation. This approach provides a more detailed picture of the immediate solvent environment and its role in the chemical process.

Explicit solvation models are particularly important for studying proton transfer reactions. nih.govrsc.org For example, in the study of excited-state intramolecular proton transfer (ESIPT), including explicit solvent molecules can reveal how the solvent mediates the reaction. researchgate.net Studies have shown that the presence of explicit solvent molecules can significantly influence the energy barriers and dynamics of proton transfer. nih.govresearchgate.net For instance, in some systems, an explicit methanol (B129727) molecule was found to be more likely to promote the ESIPT process compared to implicit solvent models. nih.gov This level of detail is essential for understanding the mechanism of reactions in protic solvents. rsc.org

Molecular Orbital and Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, spectroscopic properties, and potential applications. For this compound, computational models, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view its electronic landscape. These studies involve complex calculations that map the distribution of electrons within the molecule and determine the energies of its molecular orbitals.

Analysis of Frontier Orbital Energies (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Frontier Orbital Energies of this compound (Data Not Available)

| Parameter | Energy (eV) |

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

This table is for illustrative purposes and will be populated when specific computational data becomes available.

Charge Density Distribution Analysis

Charge density distribution analysis provides a map of the electron density across the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. Methods such as Mulliken population analysis or mapping of the electrostatic potential (ESP) are commonly employed to visualize and quantify this distribution.

As with the frontier orbital energies, specific charge density distribution data for this compound has not been reported in the accessible scientific literature. Computational analyses of related heterocyclic compounds often show that electronegative atoms like oxygen and nitrogen, as well as the cyano group, tend to accumulate negative charge, while the carbon and hydrogen atoms of the aromatic rings are generally more electropositive. However, without a dedicated study on this compound, these remain general observations.

Table 2: Mulliken Atomic Charges for Selected Atoms of this compound (Data Not Available)

| Atom | Atomic Charge (e) |

| O (in Hydroxy group) | Data Not Available |

| N (in Isoquinoline (B145761) ring) | Data Not Available |

| N (in Carbonitrile group) | Data Not Available |

| C (in Carbonitrile group) | Data Not Available |

This table is for illustrative purposes and will be populated when specific computational data becomes available.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 3-Hydroxyisoquinoline-4-carbonitrile, COSY would be instrumental in confirming the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be critical in piecing together the entire carbon skeleton of this compound, for example, by showing correlations from the aromatic protons to the quaternary carbons, including the carbon of the nitrile group and the carbons at the ring junctions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly useful for determining stereochemistry and the three-dimensional structure of a molecule. For a planar aromatic system like this compound, NOESY could help confirm the spatial relationships between nearby protons.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of this compound with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a definitive method for confirming the molecular formula of the compound.

Analysis of Fragmentation Patterns for Structural Elucidation

In addition to the molecular ion peak, mass spectrometry often produces a series of fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. By observing how the molecule breaks apart under electron impact or other ionization methods, it is possible to deduce the presence of specific functional groups and how they are connected. For this compound, characteristic losses, such as the elimination of HCN or CO, could be anticipated and would support the proposed structure.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms within the crystal lattice, is collected and analyzed. mdpi.com By applying complex mathematical procedures, specifically Fourier transforms, to the diffraction data, a detailed electron density map of the molecule can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles within the molecule.

The analysis provides an unambiguous confirmation of the molecular connectivity and constitution. Furthermore, SCXRD reveals crucial information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For a molecule like this compound, this would involve identifying the hydrogen bonds formed by the hydroxyl group and potential interactions involving the aromatic isoquinoline (B145761) ring system.

While specific crystallographic data for this compound is not publicly available, a typical analysis would yield a set of parameters similar to those found for related heterocyclic compounds. nih.govmdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C10H6N2O |

| Formula Weight | The mass of one mole of the compound. | 170.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 6.37 Å, b = 13.34 Å, c = 8.51 Å |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | α = 90°, β = 97.44°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 717.4 Å3 |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (Dc) | The theoretical density of the crystal. | 1.573 g/cm3 |

Confirmation of Regioselectivity and Stereochemistry in Synthesized Compounds

In the synthesis of substituted isoquinolines, different isomers (regioisomers) can often be formed. Single-crystal X-ray diffraction is a powerful tool for the unequivocal confirmation of regioselectivity. By providing the exact three-dimensional arrangement of all atoms, SCXRD can definitively establish the positions of the hydroxyl (-OH) and carbonitrile (-CN) groups on the isoquinoline framework, confirming that the product is indeed the 3-hydroxy-4-carbonitrile isomer and not another possibility, such as 4-hydroxy-3-carbonitrile.

Stereochemistry, which deals with the spatial arrangement of atoms, is also unambiguously determined. For planar aromatic systems like isoquinoline, the primary stereochemical considerations relate to the arrangement of molecules within the crystal lattice. The structural data from SCXRD allows for a detailed analysis of the supramolecular assembly, which is governed by non-covalent interactions. mdpi.com The results obtained from this technique serve as the ultimate proof of structure for newly synthesized compounds. researcher.life

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. compoundchem.com It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint. compoundchem.com

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. Vibrational analysis focuses on identifying these key peaks to confirm the compound's structure. youtube.com

Hydroxyl (-OH) group: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration. The broadness is a result of intermolecular hydrogen bonding.

Nitrile (-C≡N) group: The carbon-nitrogen triple bond stretch gives rise to a sharp, intense absorption in a relatively uncongested region of the spectrum, typically around 2260-2220 cm⁻¹. spectroscopyonline.com The presence of this peak is a strong indicator of the nitrile functional group. masterorganicchemistry.com

Aromatic Ring (Isoquinoline): The isoquinoline core will exhibit several characteristic bands. C-H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic rings produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |

| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Strong, Sharp |

| C-O | C-O Stretch | 1260 - 1000 | Medium to Strong |

Application of Matrix Isolation Infrared Spectroscopy

Matrix isolation is an advanced spectroscopic technique that involves trapping guest molecules (the compound of interest) in a rigid, inert host matrix at very low temperatures (typically below 20 K). uc.pt The host material is usually a noble gas, such as argon or nitrogen. mdpi.com In a typical experiment, a gaseous mixture of the sample and the matrix gas is deposited onto a cryogenic window.

This method offers several advantages for vibrational analysis. By isolating individual molecules, it effectively eliminates intermolecular interactions, such as hydrogen bonding, which cause spectral lines to broaden in conventional IR spectroscopy. nih.gov As a result, matrix isolation IR spectra exhibit exceptionally sharp and well-resolved absorption bands. uc.pt

For this compound, this high-resolution data would allow for a more precise assignment of vibrational modes and could potentially be used to study different molecular conformations or tautomeric forms (e.g., the keto-enol tautomerism involving the hydroxyl group and the isoquinoline ring). researchgate.net While specific studies on this compound using this technique have not been reported, its application to similar heterocyclic molecules has proven invaluable for detailed structural and photochemical investigations. nih.govmdpi.com

Synthetic Utility and Derivatization in Organic Synthesis

Role as Building Blocks for Complex Molecular Architectures

The inherent reactivity of the 3-hydroxyisoquinoline-4-carbonitrile core is harnessed to construct a variety of complex molecular structures. It provides a foundational scaffold upon which additional rings and functional groups can be systematically added.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-c]isoquinolines, Imidazo[5,1-a]isoquinolines)

While direct, documented syntheses of Pyrrolo[2,3-c]isoquinolines and Imidazo[5,1-a]isoquinolines starting specifically from this compound are not extensively reported in readily available literature, the general strategies for creating such fused systems often involve precursors with similar functionalities. For instance, the synthesis of pyrrolo[2,3-c]isoquinolines has been achieved through methods like the acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines or the cycloaddition of benzyne (B1209423) with arylideneaminopyrroles. nih.govbeilstein-journals.org Similarly, various synthetic routes to Imidazo[5,1-a]isoquinolines have been developed, which often involve the cyclization of appropriately substituted isoquinoline (B145761) precursors. nsf.govresearchgate.netnih.gov The functional groups present in this compound suggest its potential as a substrate for analogous transformations, pending the development of specific reaction protocols.

Construction of Polycyclic Chromeno[4,3,2-ij]isoquinoline-3-carbonitriles

A notable application of isoquinoline-related structures is in the synthesis of highly fluorescent polycyclic systems. A two-step process has been described for the chemoselective synthesis of polycyclic chromeno[4,3,2-ij]isoquinoline-3-carbonitriles. researchgate.netresearchgate.net This method involves a sequential nucleophilic addition reaction utilizing α,α-dicyanoolefins, 4-chloro-3-vinyl coumarins, and ammonium (B1175870) acetate (B1210297) as a nitrogen source. researchgate.netresearchgate.net While this process does not use this compound as a starting material, it constructs a similar isoquinoline carbonitrile core as part of the final polycyclic structure. This synthesis highlights the importance of the isoquinoline-3-carbonitrile framework in creating complex, functional dyes.

Access to Spirocyclic Scaffolds

Spirocyclic scaffolds are three-dimensional structures of significant interest in drug discovery. The synthesis of spiro compounds often involves the reaction of a cyclic ketone with a suitable partner to create the spiro center. While specific examples detailing the use of this compound to create spirocyclic scaffolds are not prominent, the general field has seen the development of various spiro-heterocycles, including those incorporating quinoline (B57606) and isoquinoline moieties. mdpi.comresearchgate.net For example, spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles have been synthesized from the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. scispace.com This indicates the potential for suitably functionalized isoquinolines to participate in similar transformations to yield novel spiro compounds.

Functionalization Strategies for Further Chemical Transformations

Beyond its use as a scaffold, this compound can be further modified to introduce additional chemical diversity. This allows for the fine-tuning of molecular properties for various applications.

Regioselective C-4 Alkylation of Isoquinolines

The direct alkylation of the C-4 position of the isoquinoline ring is a valuable transformation. A method for the C-4 alkylation of isoquinolines that does not require a metal catalyst or an activating group on the nitrogen atom has been developed. nih.govresearchgate.net This reaction proceeds via a temporary dearomatization strategy, using benzoic acid as a nucleophilic reagent and a vinyl ketone as the electrophile. nih.govresearchgate.net It is important to note that this method is applicable to isoquinolines that are unsubstituted at the C-4 position. For this compound, which already possesses a cyano group at C-4, this specific transformation is not directly applicable. Further functionalization at the C-4 position would necessitate a reaction involving the nitrile group itself, such as its hydrolysis, reduction, or conversion to another functional group.

Introduction of Nitro and Halogen Substituents

The isoquinoline ring system can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene (B151609) portion of the molecule. In general, the nitration of isoquinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. uomustansiriyah.edu.iq Similarly, sulfonation also occurs at the 5- and 8-positions. This reactivity pattern is dictated by the electron-withdrawing nature of the pyridine (B92270) ring. It is expected that this compound would follow a similar substitution pattern, with electrophiles adding to the 5- and 8-positions of the benzo ring. Specific studies on the nitration and halogenation of this compound would be needed to confirm the precise regioselectivity and reaction conditions, taking into account the directing effects of the existing hydroxyl and cyano groups.

Strategies for Diversity-Oriented Synthesis of Isoquinoline Derivatives

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules, which is a key strategy in drug discovery and chemical biology. acs.orgrsc.org The isoquinoline scaffold is an excellent starting point for DOS due to its inherent biological relevance and multiple sites for functionalization. rsc.orgnih.gov

Strategies for generating diverse isoquinoline derivatives often involve:

Multicomponent Reactions (MCRs) : These reactions, such as the Ugi four-component reaction, allow for the rapid assembly of complex molecular frameworks from simple starting materials in a single step. acs.org Subsequent intramolecular reactions, like hydroarylation or Heck reactions, can then be used to construct the final fused isoquinoline systems. acs.org

[3+2] Cycloaddition Reactions : Three-component 1,3-dipolar cycloaddition reactions can be employed to build complex, spiro-fused pyrrolo[1,2-a]isoquinoline derivatives with high diastereoselectivity. acs.org

Functionalization at Core Positions : Modern synthetic methods focus on introducing substituents at various positions of the isoquinoline ring (C-1, C-3, C-4) and the nitrogen atom to create a wide range of analogues. nih.gov

This compound can serve as a versatile intermediate in DOS. The hydroxyl and nitrile groups can be independently or sequentially modified, and the aromatic core can undergo further substitution, leading to a vast chemical space of novel isoquinoline derivatives.

Application in Ligand Chemistry for Metal Complexation Studies

The rigid structure and the presence of a nitrogen heteroatom make the isoquinoline scaffold an attractive platform for the design of ligands for metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry.

P,N-ligands are a class of chelating ligands containing both a "hard" nitrogen donor and a "soft" phosphorus donor atom. This combination of electronic properties makes them highly effective in asymmetric catalysis. One of the most prominent examples of an isoquinoline-based P,N-ligand is QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline). sigmaaldrich.comsigmaaldrich.com

QUINAP is an axially chiral ligand renowned for its performance in various catalytic reactions. nih.gov Its synthesis involves linking a diphenylphosphine-substituted naphthalene moiety to the C-1 position of the isoquinoline ring. nih.gov The resulting ligand coordinates to a metal center through the isoquinoline nitrogen and the phosphine phosphorus, creating a stable chiral environment that can induce high enantioselectivity in catalytic transformations.

The this compound scaffold offers significant potential for the development of novel P,N-ligands. The existing functional groups could be elaborated to introduce a phosphine moiety, or other positions on the ring could be functionalized. For instance, the nitrile group could potentially be reduced and transformed, or the hydroxyl group could be used to direct metallation for subsequent phosphination. The design of new QUINAP analogues or entirely novel P,N-ligands based on this scaffold is a promising area for research in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxyisoquinoline-4-carbonitrile with high purity?

- Methodological Answer : The compound can be synthesized via reduction of its 3-oxo precursor (e.g., ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Key conditions include anhydrous solvents (e.g., THF or ethanol), controlled temperatures (50–80°C), and inert atmospheres. Post-reduction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Side products, such as over-reduced derivatives, should be monitored using TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad signal ~δ 5–6 ppm). Coupling patterns distinguish isoquinoline ring protons.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of –CN or –OH groups).

Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data reported across studies for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Recrystallization Optimization : Test solvent pairs (e.g., methanol/dichloromethane) to improve crystal quality for XRD analysis.

- Data Normalization : Compare experimental conditions (e.g., solvent polarity in NMR, drying methods) to reconcile spectral variations. For melting point conflicts, differential scanning calorimetry (DSC) can clarify polymorphic forms .

Q. What computational strategies are recommended for predicting the biological activity or binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Prioritize hydrogen bonding with the hydroxyl and nitrile groups.

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability in biological environments .

Q. What are the critical considerations in designing catalytic systems for functionalizing this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enable Suzuki-Miyaura coupling at the 4-position. Protect the hydroxyl group with TBSCl to prevent side reactions.

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility for electrophilic substitutions.

- Reaction Monitoring : Use in-situ FT-IR to track nitrile group reactivity and avoid over-functionalization .

Critical Research Gaps and Recommendations

- Synthetic Challenges : Scalability of reduction reactions requires optimization for continuous flow systems to improve reproducibility .

- Biological Studies : Prioritize in vitro assays (e.g., kinase inhibition) to validate computational predictions before in vivo testing .

- Structural Ambiguities : Collaborate with crystallography facilities to resolve tautomerism or polymorphism issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.